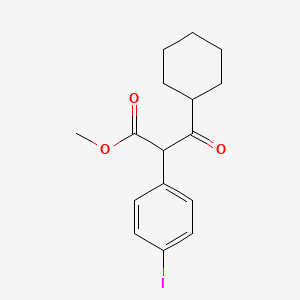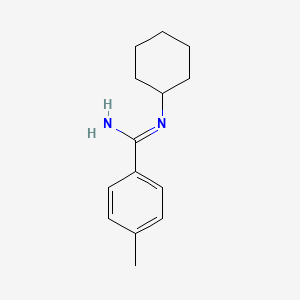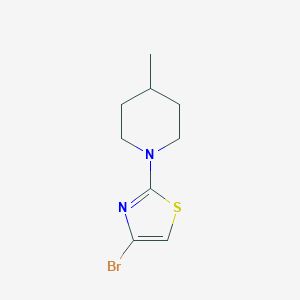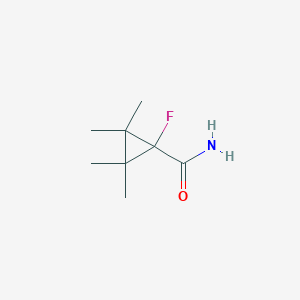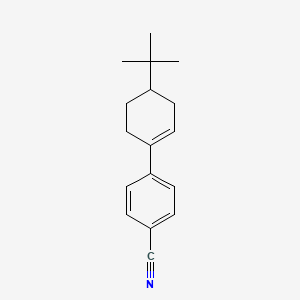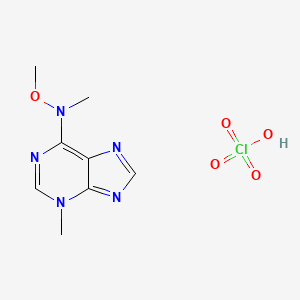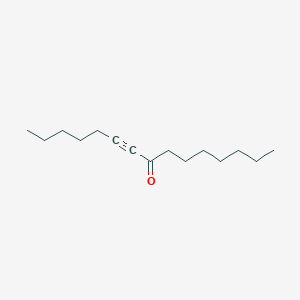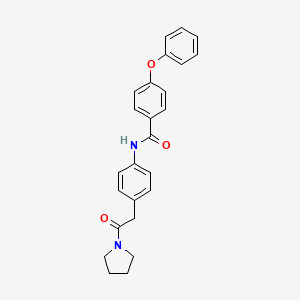
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide is a complex organic compound that features a pyrrolidinone moiety and a phenoxybenzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)aniline) under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
化学反应分析
Types of Reactions
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-[4-(2-Oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone
- 2-(4-Aminophenoxy)-1-(pyrrolidin-1-yl)ethanone
- 1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone
Uniqueness
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidinone moiety and phenoxybenzamide structure make it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
1211182-78-3 |
|---|---|
分子式 |
C25H24N2O3 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c28-24(27-16-4-5-17-27)18-19-8-12-21(13-9-19)26-25(29)20-10-14-23(15-11-20)30-22-6-2-1-3-7-22/h1-3,6-15H,4-5,16-18H2,(H,26,29) |
InChI 键 |
BNLZQGHRKALJLJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


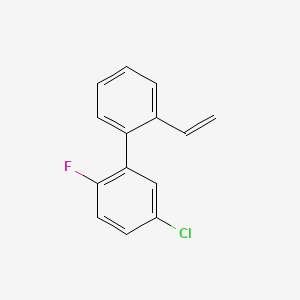
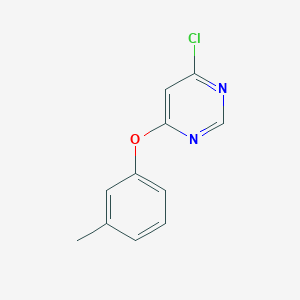
![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)

